

"5-azido-2H-1,3-benzodioxole" molecular weight and formula

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Compound of Interest

Compound Name: 5-azido-2H-1,3-benzodioxole

Cat. No.: B15306671

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Technical Guide: 5-azido-2H-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-azido-2H-1,3-benzodioxole**, a versatile chemical intermediate with applications in medicinal chemistry and drug development. The guide details its physicochemical properties, a robust protocol for its synthesis, and its application in the construction of compound libraries for biological screening.

Core Compound Data

The fundamental molecular and physical properties of **5-azido-2H-1,3-benzodioxole** are summarized below.

Property	Value
Molecular Formula	C ₇ H ₅ N ₃ O ₂
Molecular Weight	163.14 g/mol
IUPAC Name	5-azido-1,3-benzodioxole
Appearance	Odor reminiscent of piperonal and aniseed

Experimental Protocols

A plausible and effective method for the synthesis of **5-azido-2H-1,3-benzodioxole** is via the Sandmeyer reaction, a well-established process for the conversion of aromatic amines to a variety of functional groups.[1] This reaction proceeds through the formation of a diazonium salt intermediate.

Synthesis of **5-azido-2H-1,3-benzodioxole** from 1,3-benzodioxol-5-amine

This protocol outlines the diazotization of commercially available 1,3-benzodioxol-5-amine, followed by a reaction with an azide salt to yield the target compound.

Materials:

- 1,3-benzodioxol-5-amine
- Hydrochloric acid (HCl)
- Sodium nitrite (NaNO_2)
- Sodium azide (NaN_3)
- Ice
- Water (deionized)
- Dichloromethane (or other suitable organic solvent)
- Sodium sulfate (anhydrous)
- Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, dropping funnel, etc.)

Procedure:

- Diazotization:
 - Dissolve 1,3-benzodioxol-5-amine in an aqueous solution of hydrochloric acid.
 - Cool the solution to 0-5 °C in an ice bath with continuous stirring.

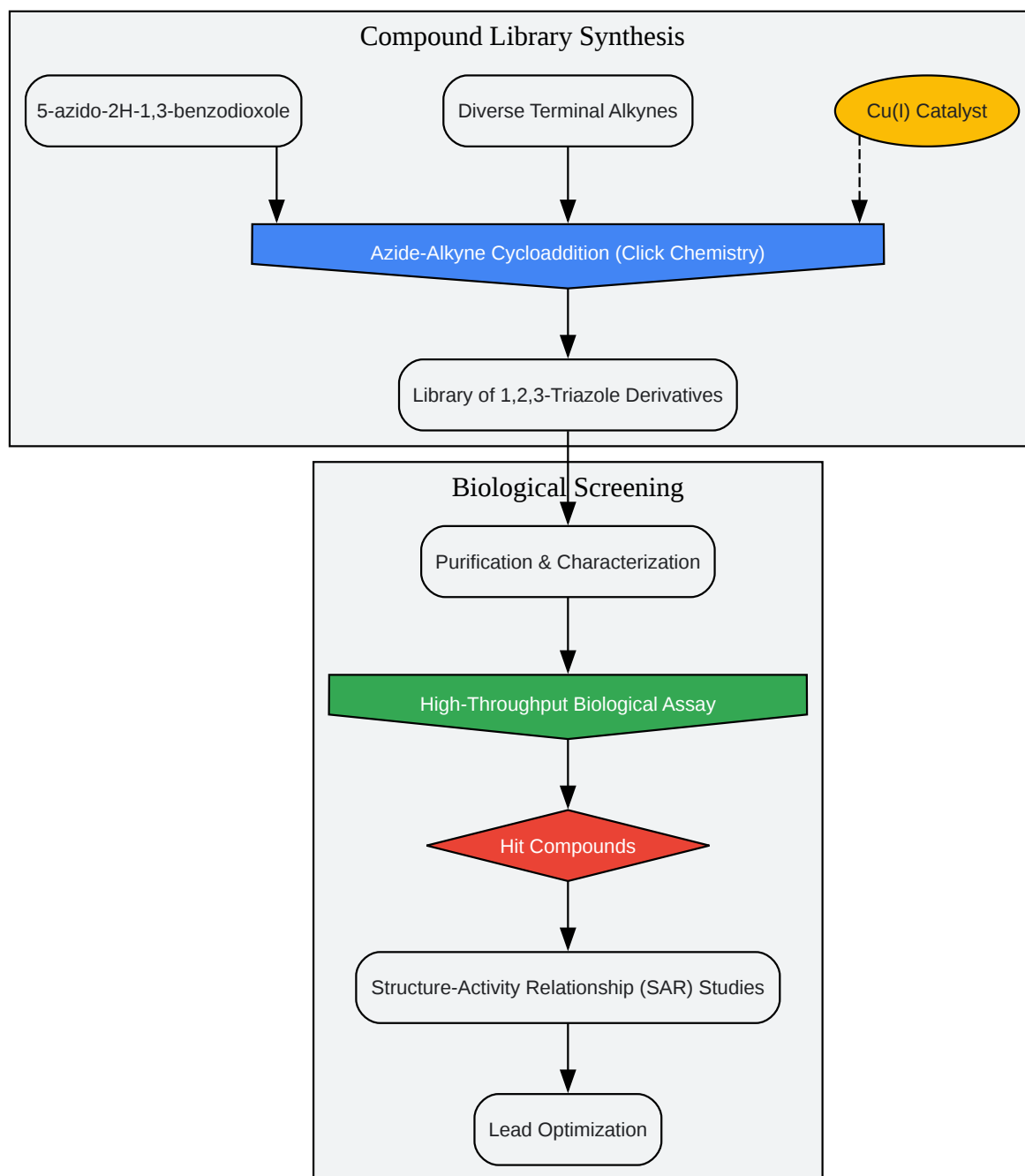
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.
- Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
- Azidation:
 - In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.
 - Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. The temperature should be maintained at 0-5 °C.
 - Evolution of nitrogen gas may be observed.
 - Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the completion of the reaction.
- Work-up and Purification:
 - Extract the reaction mixture with a suitable organic solvent such as dichloromethane.
 - Combine the organic layers and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to obtain the crude **5-azido-2H-1,3-benzodioxole**.
 - Further purification can be achieved by column chromatography if necessary.

Applications in Drug Discovery: Click Chemistry

Aryl azides, such as **5-azido-2H-1,3-benzodioxole**, are pivotal building blocks in the field of "click chemistry".^[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction that allows for the efficient and specific synthesis of 1,4-disubstituted

1,2,3-triazoles.^[2] These triazole-containing compounds are of significant interest in drug discovery due to their diverse biological activities.^{[2][3][4][5][6]}

The following workflow illustrates the use of **5-azido-2H-1,3-benzodioxole** in the generation and screening of a novel compound library.



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Workflow for Drug Discovery using **5-azido-2H-1,3-benzodioxole**.

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